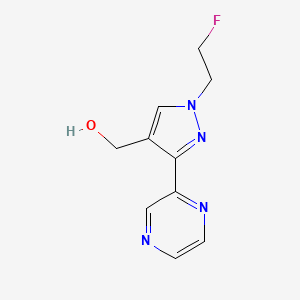
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
A series of compounds related to pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant activity against various bacterial strains, demonstrating their potential as antimicrobial agents. For instance, certain compounds with methoxy groups have shown high antimicrobial activity, suggesting the importance of substituent effects on the biological activity of these molecules (Satyender Kumar et al., 2012).
Fluorescent Properties
The photochemical properties of certain pyrazoline derivatives, including fluorescence in polar solvents like methanol, have been studied. These compounds exhibit greater fluorescence and similar stability to light compared to their unsubstituted analogues, indicating their potential use in fluorescent applications (J. Lin et al., 1977).
Synthesis of Fluorinated Compounds
Research into the synthesis of fluorine-substituted pyrazolyl derivatives has led to the development of novel compounds with potential biological activity. For example, the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles has been reported, where some of these compounds have shown promising antibacterial activity against a variety of bacterial strains (Amol V. Gadakh et al., 2010).
Anticancer and Antimicrobial Agents
New pyrazoline derivatives have been synthesized and investigated for their potential as anticancer and antimicrobial agents. These compounds have been subjected to in vitro studies against cancer cell lines and pathogenic bacteria, showing notable efficacy. This highlights the versatility of pyrazoline derivatives in therapeutic applications (Kanubhai D. Katariya et al., 2021).
Supramolecular Chemistry
Studies on the interaction between pyrazole-derived ligands and metal ions have led to the formation of complex supramolecular structures. These structures, such as triple-strand helical supramolecular complexes, demonstrate the potential of pyrazole derivatives in constructing advanced materials with unique properties (M. Lam et al., 1997).
Propriétés
IUPAC Name |
[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-6,16H,1,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCCNOPGNWLMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CO)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)


![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)

![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
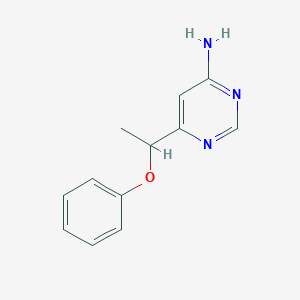
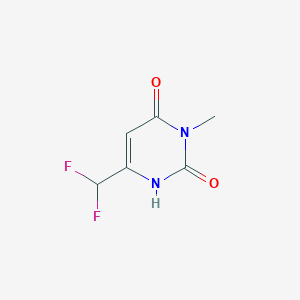
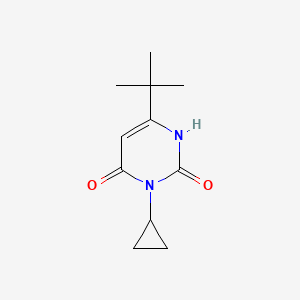
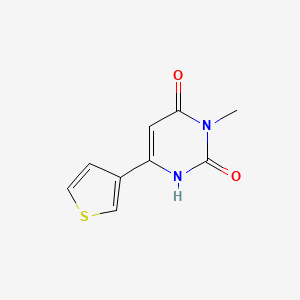

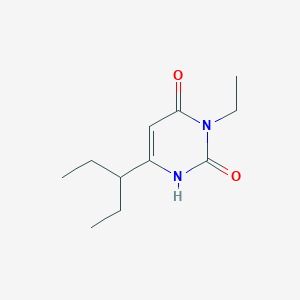
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)

